molecular formula C15H12FN5O3 B2773094 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1903687-78-4

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2773094
CAS No.: 1903687-78-4
M. Wt: 329.291
InChI Key: LJFAJKCIFVCKCC-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound with intriguing properties. With a multi-functional group structure, this compound finds relevance in various scientific fields including chemistry, biology, and medicine. The combination of fluorine, triazine, and pyridine moieties within its structure offers a unique framework for diverse chemical reactions and interactions with biological targets.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased availability of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific context and location within the body .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance cognitive function. This makes the compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease . The compound also exhibits significant neuroprotective activity against H2O2-induced oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step procedures. One common approach begins with the preparation of the benzo[d][1,2,3]triazine core, followed by the introduction of the fluorine atom using electrophilic fluorination agents. The synthesis continues with the formation of the dihydropyridine ring through cyclization reactions, and finally, the carboxamide group is introduced via amidation reactions. These steps often require precise control of reaction conditions, including temperature, pH, and solvent choices, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of laboratory methods. This includes the use of continuous flow reactors for better control of reaction conditions and to facilitate large-scale synthesis. The industrial production also incorporates rigorous purification techniques such as crystallization and chromatography to ensure the compound's purity meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes a variety of chemical reactions including:

  • Oxidation: It can be oxidized to introduce additional functional groups or to alter its electronic properties.

  • Reduction: The compound can be reduced to modify its triazine or pyridine rings.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, making it a versatile intermediate for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic fluorination agents like Selectfluor. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethyl sulfoxide.

Major Products

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield compounds with additional ketone or hydroxyl groups, while substitution reactions can introduce various substituents into the pyridine or triazine rings, potentially leading to new derivatives with enhanced biological activities.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

  • Chemistry: It serves as a valuable building block in synthetic organic chemistry, enabling the creation of complex molecules for various purposes.

  • Biology: This compound is used in studying enzyme interactions and cellular pathways due to its ability to modulate specific biological targets.

  • Medicine: In pharmaceutical research, it shows potential as a lead compound for developing new drugs, particularly for conditions involving enzymatic dysregulation or receptor interactions.

  • Industry: Its chemical stability and reactivity make it useful in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds include other fluorinated triazine and pyridine derivatives, such as:

  • 6-fluoro-1,2,3-triazine derivatives

  • Pyridine-3-carboxamide compounds: What sets N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in both basic and applied research contexts.

The detailed structural features and diverse applications underscore its importance and potential in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O3/c16-10-2-3-12-11(7-10)15(24)21(20-19-12)6-5-17-14(23)9-1-4-13(22)18-8-9/h1-4,7-8H,5-6H2,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFAJKCIFVCKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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